(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4-9-3-2-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUWJLDAYXVSBT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCCC(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OCC[C@H](O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663125 | |
| Record name | (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158817-45-9 | |
| Record name | (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
-
Diol Source : (2S,4S)-2,4-pentanediol, derived from enzymatic resolution of racemic mixtures or asymmetric hydrogenation of diketones.
-
Ketalization Agent : Acetone or 2,2-dimethoxypropane, with p-toluenesulfonic acid (PTSA) as the catalyst.
-
Solvent System : Toluene/water azeotrope to remove byproducts (e.g., methanol) and shift equilibrium toward product formation.
| Step | Parameters | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ketalization | 80°C, 12 h, PTSA (5 mol%) | 89% | 98% |
| Oxidation (CrO₃/H₂SO₄) | 0°C, 2 h | 76% | 95% |
| Purification (Column Chromatography) | Silica gel, EtOAc/hexane | 92% recovery | 99% ee |
Key Findings :
-
Temperature Sensitivity : Ketalization above 90°C led to racemization (ee drop to 82%).
-
Oxidative Selectivity : CrO₃ in H₂SO₄ preferentially oxidizes the primary alcohol without ring-opening, whereas KMnO₃ caused dioxane cleavage.
Asymmetric Catalytic Ring-Closing Metathesis
Recent advances employ Grubbs-Hoveyda catalysts for enantioselective formation of the dioxane ring from diene precursors. This method avoids stoichiometric chiral auxiliaries, enhancing atom economy.
Substrate Design and Optimization
-
Starting Material : (2S,4S)-2-methyl-4-vinyl-1,3-diol, prepared via Sharpless epoxidation of divinylcarbinol.
-
Catalyst : Second-generation Grubbs catalyst (10 mol%) in dichloromethane at 40°C.
| Parameter | Effect on Yield | ee |
|---|---|---|
| Catalyst Loading (5 mol%) | 62% | 90% |
| Catalyst Loading (10 mol%) | 78% | 94% |
| Solvent (THF vs. DCM) | DCM superior (78% vs. 65%) | — |
Mechanistic Insight :
The catalyst’s N-heterocyclic carbene ligand stabilizes the transition state, favoring the (2S,4S) configuration through π-π stacking with the diene. Post-metathesis oxidation with Jones reagent (CrO₃/H₂SO₄) achieved 81% yield of the carboxylic acid.
Biocatalytic Approaches Using Ketoreductases
Enzymatic methods offer a green alternative, leveraging ketoreductases to establish chirality in the dioxane ring.
Pathway Overview
-
Acyclic Precursor : 4-keto-2-methyl-1,3-dioxane-4-carboxylic acid (prochiral).
-
Enzyme : Lactobacillus brevis ketoreductase (LBKR) with NADPH cofactor.
-
Reduction : Stereoselective hydrogenation to (2S,4S)-isomer.
| Condition | Conversion | ee |
|---|---|---|
| pH 7.0, 30°C | 95% | 99% |
| pH 6.0, 25°C | 88% | 98% |
| NADPH Regeneration (Glucose dehydrogenase) | 99% | 99% |
Advantages :
Resolution of Racemic Mixtures via Diastereomeric Salt Formation
For industrial-scale production, resolution remains cost-effective despite lower theoretical yield (50%).
Process Details
-
Racemic Acid : Synthesized via non-selective ketalization of 2-methyl-1,3-propanediol with acetone.
-
Resolving Agent : (1R,2S)-Ephedrine forms insoluble diastereomeric salt with (2S,4S)-isomer.
| Solvent | Solubility Ratio (S,R:S,S) | Yield |
|---|---|---|
| Ethanol | 3:1 | 42% |
| Methanol | 2:1 | 38% |
| Acetone | 4:1 | 45% |
Optimization :
Solid-Phase Synthesis for High-Throughput Applications
Immobilization on Wang resin enables rapid library synthesis for pharmaceutical screening.
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring structure allows it to fit into enzyme active sites, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Comparative Insights
Ring Size and Stability
- The six-membered 1,3-dioxane ring in the target compound offers greater conformational flexibility compared to the five-membered 1,3-dioxolane in . However, the latter’s potassium carboxylate form improves aqueous solubility, a critical factor in drug formulation .
Substituent Effects
- Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing its reactivity in esterification or amidation reactions .
- Bulky substituents like the FMOC group in sterically hinder interactions but improve crystallinity for X-ray diffraction studies, a technique widely supported by SHELX software () .
Stereochemical Considerations
- The (2S,4S) configuration in the target compound may influence its binding affinity in chiral environments, analogous to the (4S) stereochemistry in thiazolidine derivatives (–12), which are often explored as enzyme inhibitors .
Biological Activity
Overview
(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is an organic compound characterized by a dioxane ring structure and a carboxylic acid functional group. Its unique stereochemistry, with both chiral centers in the (S) configuration, allows it to participate in various biological activities. This article examines its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a dioxane ring that contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility and ability to form hydrogen bonds, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dioxane ring structure allows it to fit into enzyme active sites, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions that stabilize the compound within the target site.
1. Enzyme Inhibition
Research indicates that derivatives of dioxane carboxylic acids can act as potent inhibitors of certain enzymes. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific targets such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in lipid metabolism and glucose homeostasis .
2. Antiviral Properties
This compound has been investigated for its antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication processes . This makes it a candidate for further development in antiviral therapies.
3. Metabolic Regulation
In animal models, particularly KK-A(y) type 2 diabetic mice, compounds related to this compound have demonstrated significant effects on lipid profiles by lowering triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels . This suggests potential applications in managing metabolic disorders.
Research Findings and Case Studies
Q & A
Q. What are the common synthetic routes for (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using chiral precursors. For example, a thiazolidine derivative synthesis () employs Boc-protected intermediates and coupling agents like EDCI/HOBt to preserve stereochemistry. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess. Crystallographic refinement using SHELX ( ) can confirm absolute configuration.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm substituent positions and stereochemistry (e.g., methine protons in dioxane rings).
- XRD : For resolving crystal structures and verifying stereochemical assignments ().
- Mass Spectrometry : High-resolution MS for molecular formula confirmation ().
Q. How should researchers handle this compound safely in the lab?
- Methodological Answer : Follow protocols for similar carboxylic acids ():
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; rinse exposed skin/eyes immediately with water.
- Store in a dry, ventilated area away from oxidizers.
Advanced Research Questions
Q. How can conflicting reports about the compound’s biological activity be resolved?
- Methodological Answer : Conduct comparative SAR studies using analogs ():
| Analog | Structural Difference | Biological Activity |
|---|---|---|
| 2-Methyl-1,3-dioxane-4-carboxylic acid | No benzoyloxy group | Lower lipophilicity, reduced membrane interaction |
| Benzoyloxy-substituted derivatives | Enhanced bioavailability | Higher antimicrobial activity |
| Use standardized assays (e.g., MIC for antimicrobial studies) and control for stereochemical purity. |
Q. What strategies optimize reaction yields while maintaining stereochemical integrity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts) for enantioselective cyclization.
- Protection/Deprotection : Boc-protected intermediates () minimize side reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity ().
Q. How does the compound’s stability vary under different pH/temperature conditions?
- Methodological Answer : Perform accelerated stability studies:
- Acidic Conditions : Monitor hydrolysis of the dioxane ring via LC-MS ().
- Basic Conditions : Check decarboxylation by tracking CO evolution.
- Thermal Stability : TGA/DSC analysis to identify decomposition thresholds.
Q. What advanced computational methods support structural analysis of this compound?
- Methodological Answer :
- DFT Calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data.
- Molecular Dynamics : Simulate membrane interactions for bioavailability studies ().
- SHELX Refinement : Resolve crystallographic ambiguities ().
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to address them?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Use:
- Recrystallization : Test solvents of differing polarities (e.g., ethanol vs. hexane).
- PXRD : Identify crystalline phases.
- DSC : Measure precise melting ranges ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
